2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide
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Overview
Description
2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole derivatives and has been found to possess a variety of biological activities.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms. It may also exert its effects by scavenging free radicals or modulating the immune response.
Biochemical And Physiological Effects
Studies have shown that 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress and inflammation. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide in lab experiments is its potential therapeutic properties. It may be useful in developing new drugs for cancer, fungal, and bacterial infections. However, one limitation is that the compound may have toxic effects on normal cells or tissues, which may limit its clinical use.
Future Directions
There are several future directions for research on 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Investigation of the toxicity and safety of the compound in animal models and in vitro assays.
3. Development of new derivatives of 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide with improved efficacy and reduced toxicity.
4. Clinical trials to evaluate the efficacy of the compound in treating cancer, fungal, and bacterial infections.
5. Exploration of the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide has been reported in the literature. One of the methods involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thiosemicarbazide in the presence of a base, followed by reduction of the resulting nitro compound with iron powder in acetic acid. The resulting amine compound is then reacted with 2-(bromomethyl)-3-methoxybenzene in the presence of a base to yield the final product.
Scientific Research Applications
2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide has been studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2-hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-16-5-3-2-4-12(16)9-20-18-21-14(10-25-18)11-6-7-15(22)13(8-11)17(19)23/h2-8,10,22H,9H2,1H3,(H2,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAWIPJCHFRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CS2)C3=CC(=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide |
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